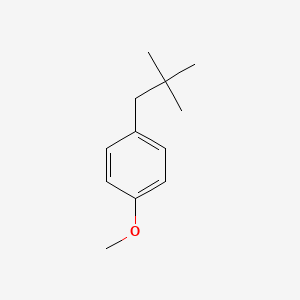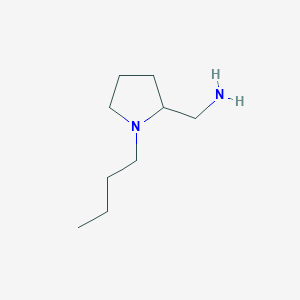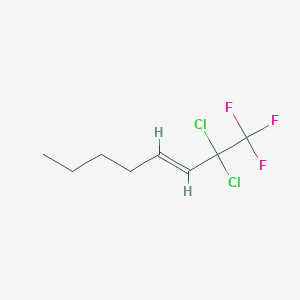
1,2-Dichloro-1,1,2-trifluoropentane
Übersicht
Beschreibung
1,2-Dichloro-1,1,2-trifluoroethane is a volatile liquid chlorofluoroalkane composed of carbon, hydrogen, chlorine, and fluorine, with a structural formula CClF2CHClF . It is also known as a refrigerant with the designation R-123a .
Molecular Structure Analysis
The molecular formula of 1,2-Dichloro-1,1,2-trifluoroethane is C2HCl2F3 . The average mass is 152.930 Da and the monoisotopic mass is 151.940735 Da .Chemical Reactions Analysis
1,2-Dichloro-1,1,2-trifluoroethane is chemically inert in many situations, but can react violently with strong reducing agents such as the very active metals and the active metals. They suffer oxidation with strong oxidizing agents and under extremes of temperature .Physical and Chemical Properties Analysis
The molar mass of 1,2-Dichloro-1,1,2-trifluoroethane is 152.93 g·mol−1 . It has a density of 1.50 , a melting point of −78.0 °C , and a boiling point of 29.5 °C . The vapor pressure is 620.01 mmHg and the refractive index (nD) is 1.327 .Safety and Hazards
Vapors of 1,2-Dichloro-1,1,2-trifluoroethane may cause dizziness or asphyxiation without warning. Vapors from liquefied gas are initially heavier than air and spread along the ground. Contact with gas or liquefied gas may cause burns, severe injury, and/or frostbite. Fire may produce irritating, corrosive, and/or toxic gases .
Wirkmechanismus
Target of Action
Similar compounds like 1,2-dichloro-propane have been shown to interact with enzymes such as haloalkane dehalogenase . This enzyme catalyzes the hydrolytic cleavage of carbon-halogen bonds in halogenated aliphatic compounds, leading to the formation of the corresponding primary alcohols, halide ions, and protons .
Mode of Action
This could involve the cleavage of carbon-halogen bonds, similar to the action of Haloalkane dehalogenase on 1,2-Dichloro-Propane .
Biochemical Pathways
It is known that similar compounds can be biotransformed in environments such as sewage sludge . This suggests that the compound may interact with microbial metabolic pathways, potentially leading to its degradation and the production of other compounds.
Pharmacokinetics
It is known that the compound is a volatile liquid , which suggests that it could be rapidly absorbed and distributed in the body following exposure. The compound’s metabolism and excretion would likely depend on its interactions with various enzymes and transport proteins.
Result of Action
Given its potential interaction with enzymes like haloalkane dehalogenase, it could lead to the production of primary alcohols, halide ions, and protons . These products could have various effects on cellular processes, depending on their concentrations and the specific context of the cells involved.
Action Environment
The action of 1,2-Dichloro-1,1,2-trifluoropentane can be influenced by various environmental factors. For example, its volatility suggests that it could be easily evaporated or dispersed in the environment, potentially affecting its concentration and thus its efficacy . Additionally, the compound’s stability and action could be influenced by factors such as temperature and pH .
Biochemische Analyse
Biochemical Properties
1,2-Dichloro-1,1,2-trifluoropentane plays a role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with cytochrome P450 enzymes, particularly cytochrome P450 2E1, which is involved in the metabolism of many xenobiotics. The interaction with cytochrome P450 2E1 can lead to the formation of reactive metabolites that may affect cellular functions . Additionally, this compound can undergo reductive dechlorination under methanogenic conditions, leading to the formation of other chlorofluorocarbons .
Cellular Effects
This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cytochrome P450 enzymes can lead to the production of reactive oxygen species (ROS), which can cause oxidative stress and damage cellular components . This oxidative stress can result in altered gene expression and disruption of normal cellular functions.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with cytochrome P450 enzymes, leading to the formation of reactive metabolites. These metabolites can bind to cellular macromolecules, such as proteins and DNA, causing enzyme inhibition or activation and changes in gene expression . The compound’s ability to undergo reductive dechlorination also contributes to its biochemical activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are influenced by environmental conditions, such as temperature and pH. Long-term exposure to this compound has been shown to cause persistent oxidative stress and cellular damage in in vitro and in vivo studies . The degradation products of the compound can also have long-term effects on cellular functions.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may cause mild oxidative stress and minimal cellular damage. At high doses, it can lead to significant toxicity, including liver and kidney damage . The threshold effects observed in these studies indicate that the compound’s toxicity is dose-dependent.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of trifluoroacetic acid and other metabolites. These metabolites can affect metabolic flux and alter the levels of various metabolites within the cell. The compound’s metabolism is also influenced by the presence of cofactors, such as NADPH.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific tissues can influence its biochemical activity and toxicity.
Subcellular Localization
The subcellular localization of this compound affects its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its presence in certain subcellular locations can enhance or inhibit its interactions with biomolecules, thereby modulating its biochemical effects.
Eigenschaften
IUPAC Name |
1,2-dichloro-1,1,2-trifluoropentane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7Cl2F3/c1-2-3-4(6,8)5(7,9)10/h2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIIDGVNKDVSPHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(F)(F)Cl)(F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7Cl2F3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


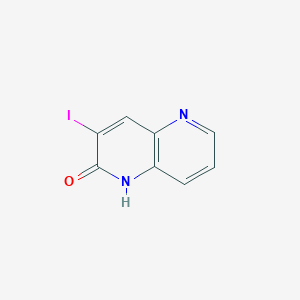
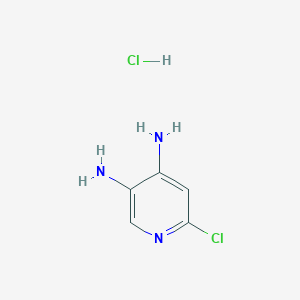
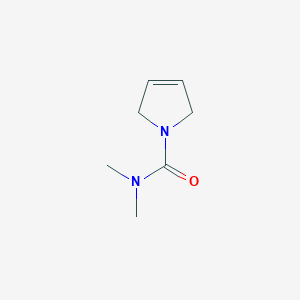

![(3aS,6aR)-3,3a,6,6a-Tetrahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B3255853.png)
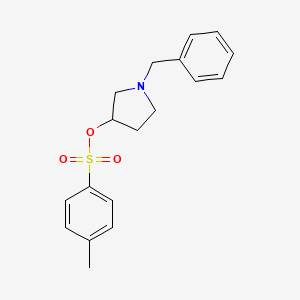
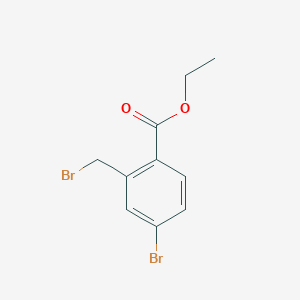
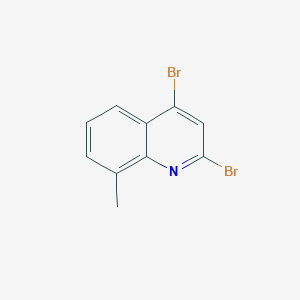

![(E,4S)-4-[Tert-butyl(dimethyl)silyl]oxypent-2-enal](/img/structure/B3255881.png)
